4-Bromo-3-nitrobenzamide
Overview
Description
4-Bromo-3-nitrobenzamide is a useful research compound. Its molecular formula is C7H5BrN2O3 and its molecular weight is 245.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Engineering and Molecular Interactions
- Crystal Engineering with Hydrogen and Halogen Bonds : Research demonstrates the use of molecular tapes mediated by O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes like 4-nitrobenzamide·4-iodobenzamide, showcasing the structural insulation in hydrogen bonding and halogen bonding domains in crystal structures. This study suggests potential applications in crystal design (Saha, Nangia, & Jaskólski, 2005).
Vibrational Spectroscopic Analysis and Electro-Optical Applications
- Molecular Docking and Vibrational Spectroscopic Analysis : The vibrational frequencies and molecular electrostatic potential surfaces of N-(4-Bromophenyl)-4-nitrobenzamide were analyzed, revealing its potential use in electro-optical applications. The study also suggested antibacterial drug properties (Dwivedi & Kumar, 2019).
Tumoricidal Action and Chemotherapeutic Activity
- Potential Chemotherapeutic Activity : 4-Iodo-3-nitrobenzamide, a related compound, was studied for its tumoricidal action on various tumor cells. This compound's ability to induce cell death in tumor cells suggests potential applications in cancer therapy (Mendeleyev et al., 1995).
Cocrystal Design and Supramolecular Assembly
- Designing Ternary Cocrystals with Hydrogen and Halogen Bonds : Research on the isolation of ternary cocrystals involving 4-nitrobenzamide highlights the use of amide-acid and I⋯O2N supramolecular synthons, which are essential for the supramolecular assembly in cocrystal design (Tothadi & Desiraju, 2013).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXLVJPVLGTROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359320 | |
Record name | 4-bromo-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879-93-6 | |
Record name | 4-bromo-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.